4-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide
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Overview
Description
4-NITRO-N~1~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE is a complex organic compound that features a nitro group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N~1~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic or electrophilic trifluoromethylation reactions.
Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the corresponding sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-NITRO-N~1~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Agrochemistry: It may serve as a precursor for the synthesis of agrochemicals.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenamine: Shares the nitro group but lacks the pyrazole and trifluoromethyl groups.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the nitro and pyrazole groups.
Pyrazole Derivatives: Share the pyrazole ring but may have different substituents.
Uniqueness
4-NITRO-N~1~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C17H13F3N4O4S |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-nitro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H13F3N4O4S/c18-17(19,20)13-3-1-2-12(8-13)10-23-11-14(9-21-23)22-29(27,28)16-6-4-15(5-7-16)24(25)26/h1-9,11,22H,10H2 |
InChI Key |
YQAJQJJJROOHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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